![molecular formula C16H22BNO3S B2672925 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide CAS No. 2169311-10-6](/img/structure/B2672925.png)
11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in reactions involving boronic acids . They are typically colorless to yellow liquids or solids .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of a suitable organic compound with a boronic acid or boronic ester . The exact method would depend on the specific compound being synthesized.Molecular Structure Analysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group consists of a boron atom bonded to two oxygen atoms and a carbon ring. The carbon ring is substituted with methyl groups .Chemical Reactions Analysis
These compounds can participate in various chemical reactions, including coupling reactions with aryl iodides . They can also undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .Physical and Chemical Properties Analysis
These compounds are typically stable under normal conditions. They have a relatively high boiling point due to the presence of the boron-oxygen and carbon-carbon bonds .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structures
Complex organoboron compounds and heterocyclic molecules are often synthesized through intricate reactions that provide valuable insights into the molecular architecture and reactivity of these compounds. For instance, the synthesis and reaction dynamics of various cyclic compounds, including tetraazahomoadamantane derivatives and nitrogen-bridged heterocycles, demonstrate the versatility of these methods in creating complex molecular structures (Kang et al., 1973; Kakehi et al., 1995). These syntheses often involve rearrangements and reactions that can be applied to a wide range of chemical research, including the development of new materials and understanding the fundamental aspects of chemical reactivity.
Applications in Material Science and Organic Electronics
Organoboron compounds and heterocyclic molecules similar to the query compound have been explored for their potential applications in material science, including the synthesis of high-performance semiconducting polymers (Kawashima et al., 2013). These materials are crucial for the development of organic electronics, offering possibilities for more efficient, flexible, and lightweight electronic devices. The detailed study of these compounds' synthesis and properties helps in advancing the understanding of organic semiconductor materials.
Structural and Mechanistic Insights
Research on organoboron compounds and related heterocycles often provides structural and mechanistic insights that are vital for the development of novel chemical reactions and materials. For example, studies on the dimerization of cyclopentadienyl ligands and the structural analysis of organoboron compounds reveal complex interactions and transformations that can be harnessed for synthesizing new compounds with desired properties (Belsky et al., 1999; Kliegel et al., 1992). These studies are fundamental to advancing chemical synthesis techniques and understanding the underlying principles of molecular chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
11-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3S/c1-15(2)16(3,4)21-17(20-15)11-7-8-13-12(10-11)14-6-5-9-22(14,19)18-13/h7-8,10,14H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQMZFGXDIZJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=S4(=O)C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
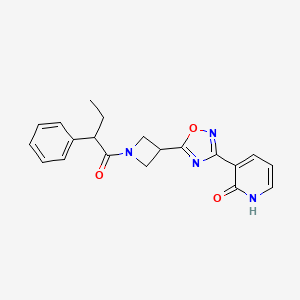
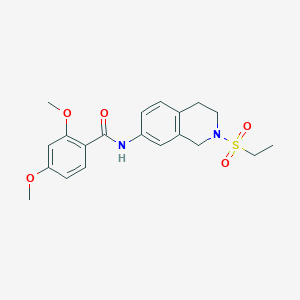
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2672844.png)
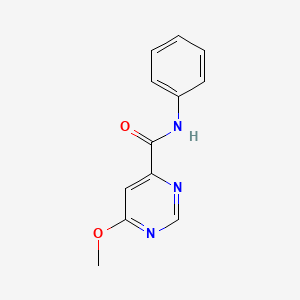


![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672851.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2672853.png)

![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)
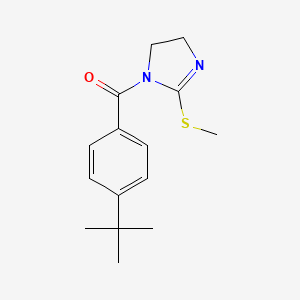
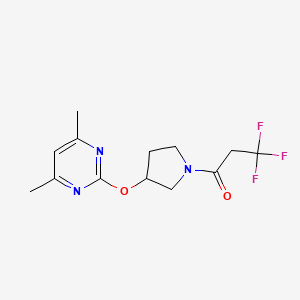
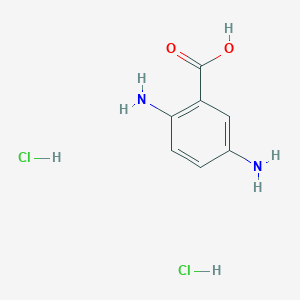
![N-(furan-2-ylmethyl)-2-(3-(2-(4-methoxyphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2672864.png)
